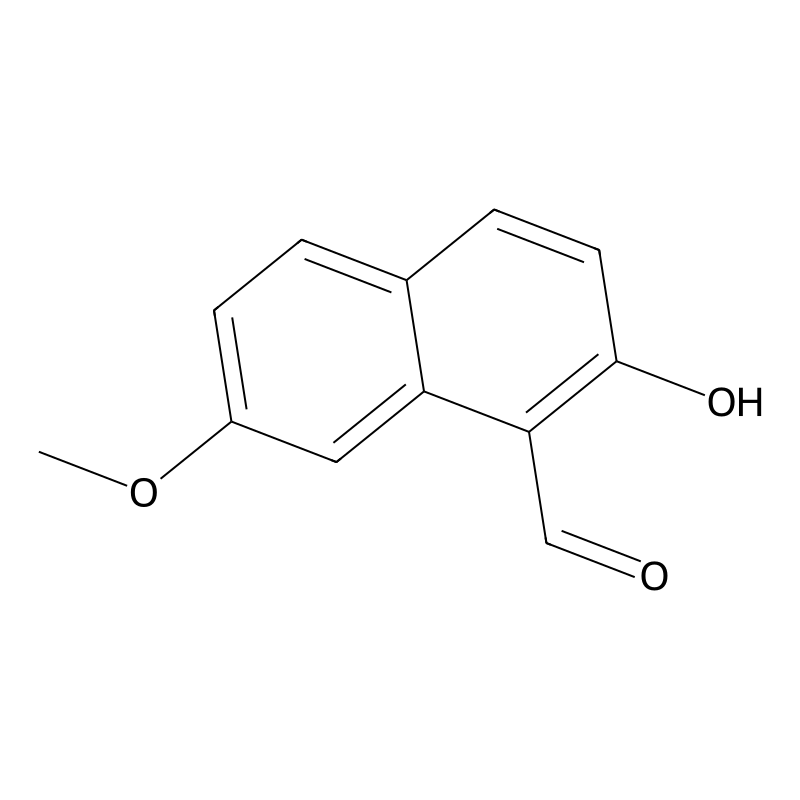

2-Hydroxy-7-methoxy-1-naphthaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Strigolactone-Signaling Inhibitor

Excited-State Intramolecular Proton Transfer

Scientific Field: Physical Chemistry, Photochemistry Summary of Application: 2-Hydroxy-7-methoxy-1-naphthaldehyde-derived systems have vast applications in sensors due to their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence . Methods of Application: The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation . Results: The research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

Synthesis of Pyrazolo[1,2-b]phthalazinediones

Merrifield-Type Synthesis

Proton Transfer or Deprotonation

Scientific Field: Physical Chemistry Summary of Application: 4-Hydroxy-1-naphthaldehydes, including 2-Hydroxy-7-methoxy-1-naphthaldehyde, have been investigated for their potential tautomerism. This is important for understanding proton transfer or deprotonation . Methods of Application: The researchers used UV-Vis spectroscopy, NMR and theoretical methods to explore the potential tautomerism . Results: In the case of 4-hydroxy-1-naphthaldehyde, concentration-dependent deprotonation has been detected in methanol and acetonitrile .

Drug Modification

2-Hydroxy-7-methoxy-1-naphthaldehyde is an organic compound belonging to the naphthalene family, characterized by a hydroxyl group and a methoxy group attached to the naphthalene ring. Its chemical structure can be represented as C_{11}H_{10}O_{3}, indicating the presence of two oxygen atoms along with carbon and hydrogen. This compound exhibits significant fluorescence properties, making it valuable in various chemical and biological applications.

- Condensation Reactions: It can react with primary amines to form Schiff bases, which are important in coordination chemistry and biological applications .

- Oxidation: The aldehyde group can undergo oxidation to form corresponding carboxylic acids.

- Reduction: The aldehyde can also be reduced to alcohols using reducing agents like sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

This compound has shown potential biological activities. Notably, it has been implicated in inhibiting specific protein interactions relevant to plant growth regulation, particularly in rice. It acts as an antagonist to strigolactone receptors, which are crucial for regulating the growth of tillering buds . Additionally, its derivatives have been studied for their antimicrobial properties and potential therapeutic applications.

The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde typically involves:

- Starting Materials: The synthesis often begins with 7-methoxy-1-naphthol and an appropriate aldehyde.

- Refluxing: The reaction is generally carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

- Purification: After the reaction completion, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Alternative synthetic routes may also utilize various catalysts or reagents to enhance yield and selectivity.

2-Hydroxy-7-methoxy-1-naphthaldehyde finds applications in several fields:

- Fluorescent Probes: Due to its fluorescent properties, it is used in sensors for detecting metal ions and other analytes .

- Biological Research: Its ability to modulate plant growth makes it useful in agricultural research.

- Material Science: It serves as a building block for developing advanced materials with specific optical properties.

Studies on the interactions of 2-hydroxy-7-methoxy-1-naphthaldehyde have revealed its ability to form complexes with metal ions, which can be utilized in sensor development. The binding affinity and selectivity towards different ions have been characterized using techniques such as fluorescence spectroscopy and X-ray crystallography . These studies help elucidate its potential as a chemosensor.

Similar compounds include:

- 2-Hydroxy-1-naphthaldehyde: Lacks the methoxy group but shares similar reactivity patterns.

- 7-Methoxy-1-naphthaldehyde: Contains a methoxy group but lacks the hydroxyl group at position 2.

- 1-Hydroxy-2-naphthaldehyde: Has a hydroxyl group at position 1 instead of position 2.

Comparison TableCompound Hydroxyl Group Position Methoxy Group Present Unique Properties 2-Hydroxy-7-methoxy-1-naphthaldehyde Position 2 Yes Strong fluorescence, plant growth modulation 2-Hydroxy-1-naphthaldehyde Position 1 No Similar reactivity but less fluorescence 7-Methoxy-1-naphthaldehyde Position 3 Yes Different optical properties 1-Hydroxy-2-naphthaldehyde Position 1 No Different reactivity profile

| Compound | Hydroxyl Group Position | Methoxy Group Present | Unique Properties |

|---|---|---|---|

| 2-Hydroxy-7-methoxy-1-naphthaldehyde | Position 2 | Yes | Strong fluorescence, plant growth modulation |

| 2-Hydroxy-1-naphthaldehyde | Position 1 | No | Similar reactivity but less fluorescence |

| 7-Methoxy-1-naphthaldehyde | Position 3 | Yes | Different optical properties |

| 1-Hydroxy-2-naphthaldehyde | Position 1 | No | Different reactivity profile |

The unique combination of functional groups in 2-hydroxy-7-methoxy-1-naphthaldehyde contributes to its distinct properties compared to these similar compounds, particularly its enhanced fluorescence and biological activity.

The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde primarily relies on formylation reactions applied to appropriately substituted naphthalene precursors. The most established approach involves the formylation of 7-methoxy-naphthalen-2-ol using ethyl orthoformate in the presence of aniline [1]. This methodology represents a variant of the classical aromatic formylation reactions that have been extensively developed for naphthalene derivatives.

Ethyl Orthoformate-Aniline Method

The fundamental synthetic route employs 7-methoxy-naphthalen-2-ol as the starting material, which undergoes formylation through reaction with ethyl orthoformate and aniline [1] [5]. In a typical procedure, 7-methoxy-naphthalen-2-ol (3.5 grams, 20.11 millimoles), ethyl orthoformate (3.51 milliliters, 21.12 millimoles), and aniline (1.83 milliliters, 20.11 millimoles) are combined in a vessel equipped with a reflux condenser [5]. The reaction mixture is maintained at reflux conditions for 20 hours, followed by cooling and treatment with 2 molar ethanolic hydrochloric acid solution [5].

The mechanistic pathway involves the initial formation of an intermediate imine through the condensation of ethyl orthoformate with aniline, which subsequently undergoes electrophilic aromatic substitution at the activated naphthalene ring [1]. The electron-donating hydroxyl group at the 2-position facilitates this electrophilic attack, directing the formyl group to the adjacent 1-position [7]. Following the substitution reaction, acid hydrolysis of the intermediate imine yields the desired 2-hydroxy-7-methoxy-1-naphthaldehyde [5].

Vilsmeier-Haack Formylation Applications

The Vilsmeier-Haack reaction represents another significant approach for the formylation of electron-rich aromatic systems [7] [8]. This methodology employs dimethylformamide in combination with phosphorus oxychloride to generate the reactive Vilsmeier reagent, which serves as an effective formylating agent for activated naphthalene derivatives [7]. The reaction proceeds through the formation of a substituted chloroiminium ion intermediate, followed by electrophilic aromatic substitution and subsequent hydrolysis to yield the aldehyde product [7].

For naphthalene substrates bearing electron-donating substituents such as hydroxyl and methoxy groups, the Vilsmeier-Haack reaction demonstrates excellent regioselectivity [8]. The electron-rich character of the aromatic ring facilitates the electrophilic attack, while the substitution pattern directs the incoming formyl group to the most activated position [7]. Modern implementations of this reaction have been developed using continuous flow chemistry approaches, which provide enhanced safety and control over reaction parameters [12].

Alternative Formylation Methods

The Duff reaction, utilizing hexamethylenetetramine as the formyl carbon source, represents an alternative formylation approach for phenolic substrates [13]. This reaction requires strongly electron-donating substituents on the aromatic ring and demonstrates preferential formylation at positions ortho to the electron-donating group [13]. While generally less efficient than other formylation methods, the Duff reaction can provide access to specific substitution patterns that may be challenging to achieve through other routes [13].

The Gattermann-Koch reaction, employing carbon monoxide and hydrogen chloride in the presence of aluminum chloride catalysts, has also been investigated for naphthalene formylation [21]. However, this methodology typically requires more aggressive reaction conditions and may result in lower selectivity for substituted naphthalene substrates [21].

| Formylation Method | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| Ethyl Orthoformate-Aniline | 7-methoxy-naphthalen-2-ol | Ethyl orthoformate, aniline | 73% | [1] [5] |

| Vilsmeier-Haack | Activated naphthalenes | Dimethylformamide, phosphorus oxychloride | Variable | [7] [8] |

| Duff Reaction | Phenolic naphthalenes | Hexamethylenetetramine | Generally low | [13] |

| Gattermann-Koch | Naphthalene derivatives | Carbon monoxide, hydrogen chloride, aluminum chloride | Variable | [21] |

Chemoselective Demethylation Approaches

The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde can also be approached through chemoselective demethylation of appropriate dimethoxy precursors. This strategy offers complementary synthetic routes and may provide access to specific substitution patterns that are challenging to achieve through direct formylation approaches.

Boron Tribromide-Mediated Demethylation

Boron tribromide represents one of the most widely employed reagents for the selective cleavage of aromatic methyl ethers [17] [19]. The mechanism involves the initial formation of an ether adduct between boron tribromide and the methoxy group, followed by nucleophilic attack of bromide ion at the methyl carbon [17]. Recent computational studies have revealed that boron tribromide can cleave up to three equivalents of aryl methyl ethers through a multi-cycle mechanism, making sub-stoichiometric amounts viable for certain transformations [19].

For naphthalene derivatives bearing multiple methoxy groups, boron tribromide demonstrates excellent chemoselectivity based on the electronic environment of each ether functionality [17]. Methoxy groups adjacent to electron-withdrawing substituents or positioned ortho to carbonyl functions are preferentially cleaved due to their enhanced electrophilicity [16]. This selectivity pattern can be exploited for the controlled demethylation of polysubstituted naphthalene precursors.

Aluminum Chloride-Mediated Selective Cleavage

Aluminum chloride has been demonstrated to facilitate selective methoxy ether cleavage under specific reaction conditions [16] [18]. The selectivity of this transformation depends on the formation of chelation complexes between aluminum chloride and multiple functional groups present in the substrate [16]. For 2,6-dimethoxyphenol derivatives, aluminum chloride promotes selective cleavage of one methoxy group while leaving the other intact [16].

The proposed mechanism involves the formation of a double chelation complex between aluminum chloride and the phenolic oxygen and methoxy oxygen atoms [16]. This coordination activates the methoxy group toward nucleophilic attack by chloride ion, resulting in selective ether cleavage [16]. The reaction proceeds with simultaneous acylation at the position meta to the hydroxyl group, providing access to substituted catechol derivatives [18].

Lewis Acid-Catalyzed Demethylation

Various Lewis acids have been investigated for the chemoselective demethylation of aromatic methyl ethers [16] [17]. Aluminum trihalides and boron trihalides demonstrate particular effectiveness for the selective cleavage of methoxy groups adjacent to carbonyl functions [16]. The selectivity arises from the coordinating ability of these Lewis acids with the carbonyl oxygen, which activates the adjacent methoxy group toward nucleophilic attack [16].

Magnesium bromide has been reported for the selective cleavage of benzyl ethers through neighboring group effects [16]. While less commonly employed for simple methyl ethers, this reagent may offer unique selectivity patterns for specific substrate classes [16].

| Demethylation Reagent | Selectivity Pattern | Mechanism | Typical Conditions | Reference |

|---|---|---|---|---|

| Boron tribromide | Adjacent to electron-withdrawing groups | Nucleophilic attack by bromide | Sub-stoichiometric to 1:1 ratio | [17] [19] |

| Aluminum chloride | Chelation-directed | Coordination-activated nucleophilic substitution | Lewis acid catalysis | [16] [18] |

| Aluminum trihalides | Ortho to carbonyl | Lewis acid coordination | Elevated temperatures | [16] |

| Magnesium bromide | Neighboring group effects | Chelation-assisted | Moderate temperatures | [16] |

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde requires careful consideration of multiple parameters including temperature, reaction time, solvent selection, and catalyst loading. These factors significantly influence both the yield and selectivity of the desired product.

Temperature and Time Optimization

Temperature control represents a critical parameter in formylation reactions of naphthalene derivatives [21]. For the ethyl orthoformate-aniline method, optimal results are achieved through prolonged heating at reflux temperatures [1] [5]. The reaction typically requires 20 hours at reflux to ensure complete conversion of the starting material [5].

In Vilsmeier-Haack formylations of methylnaphthalene compounds, temperature optimization studies have revealed significant effects on both yield and positional selectivity [21]. At low temperatures below 0 degrees Celsius, formylation occurs predominantly at the 1-position, following the expected electronic effects of the methyl substituent [21]. Increasing the temperature to 25 degrees Celsius greatly enhances both total yield and selectivity for the desired 2-position product [21]. However, temperatures above 50 degrees Celsius result in adverse effects on product formation and increased formation of unidentified byproducts [21].

Pressure and Atmosphere Effects

The optimization of pressure conditions has been investigated particularly for carbon monoxide-based formylation reactions [21]. Studies on methylnaphthalene formylation under pressurized carbon monoxide (50 atmospheres) and boron trifluoride (6 atmospheres) demonstrate the importance of maintaining adequate pressure for efficient conversion [21]. The pressure of boron trifluoride significantly influences both conversion rates and product distribution [21].

Reactions conducted under inert atmosphere conditions typically provide improved yields and reduced side product formation [26]. The exclusion of oxygen prevents oxidative side reactions that can compete with the desired formylation process [26].

Solvent Selection and Effects

Solvent selection plays a crucial role in determining reaction efficiency and selectivity [22]. For formylation reactions involving formic acid and catalytic systems, dimethylformamide has emerged as the optimal solvent choice [26]. Comparative studies demonstrate that dimethylformamide provides superior yields compared to other polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and tetrahydrofuran [26].

In continuous flow implementations of Vilsmeier-Haack reactions, solvent selection influences both reaction kinetics and product isolation [12]. Non-polar solvents such as toluene and dichloromethane are commonly employed for these transformations [12].

Catalyst Loading and Additives

The optimization of catalyst loading represents a critical economic consideration for large-scale synthesis [26]. For manganese-catalyzed formylation reactions, catalyst loadings of 5 mole percent typically provide optimal performance [26]. Lower catalyst loadings result in incomplete conversion, while higher loadings do not significantly improve yields [26].

Base additives such as sodium carbonate have been demonstrated to enhance reaction efficiency in certain formylation protocols [26]. The addition of 2 equivalents of sodium carbonate monohydrate provides optimal results for manganese-catalyzed systems [26].

| Parameter | Optimal Conditions | Effect on Yield | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Temperature | 25°C for Vilsmeier-Haack | Maximizes total yield | Enhances 2-position selectivity | [21] |

| Reaction Time | 20 hours for ethyl orthoformate method | Ensures complete conversion | Minimal effect | [1] [5] |

| Solvent | Dimethylformamide for catalytic systems | Superior to other polar aprotic solvents | Maintains high selectivity | [26] |

| Catalyst Loading | 5 mole percent for manganese systems | Optimal performance | No significant effect | [26] |

| Pressure | 50 atm CO, 6 atm boron trifluoride | Enhances conversion rates | Influences product distribution | [21] |

| Atmosphere | Inert nitrogen atmosphere | Prevents oxidative side reactions | Improves product purity | [26] |

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of 2-Hydroxy-7-methoxy-1-naphthaldehyde reveal important information about its electronic structure and tautomeric behavior. The compound exhibits characteristic absorption bands in the 300-450 nanometer range, which are attributed to π-π* electronic transitions within the naphthalene system [2]. The presence of both hydroxyl and methoxy substituents creates extended conjugation that significantly influences the absorption profile.

The compound demonstrates solvent-dependent spectroscopic behavior, with the absorption maximum showing sensitivity to the polarity of the surrounding medium [2]. In non-polar solvents, the absorption typically occurs around 400 nanometers, while polar solvents can induce bathochromic shifts due to stabilization of the excited state through solvent-solute interactions [3]. This solvatochromic behavior is particularly pronounced due to the compound's ability to undergo excited-state intramolecular proton transfer, which creates different tautomeric forms with distinct electronic properties [3].

The molar absorption coefficients are generally high, indicating strong electronic transitions characteristic of aromatic aldehyde systems [4]. The absorption spectrum often shows fine structure, reflecting the rigid naphthalene framework and the electronic coupling between the substituents and the aromatic system [4].

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 2-Hydroxy-7-methoxy-1-naphthaldehyde provides detailed information about the vibrational modes and functional group characteristics. The hydroxyl group exhibits a characteristic stretching vibration in the 3300-3500 cm⁻¹ region, which is often broadened due to intramolecular hydrogen bonding interactions [5] [6]. The position and intensity of this band provide valuable information about the strength of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

The aldehyde carbonyl stretching vibration appears as a strong band around 1650-1700 cm⁻¹, with the exact position depending on the degree of conjugation and hydrogen bonding [5] [6]. The methoxy group contributions are observed through characteristic Carbon-Hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, with asymmetric and symmetric methyl stretching modes clearly distinguishable [5].

Aromatic Carbon-Carbon stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while Carbon-Hydrogen bending modes of the naphthalene system appear in the 1000-1400 cm⁻¹ range [5] [6]. The methoxy Carbon-Oxygen stretching mode typically appears around 1000-1100 cm⁻¹, providing confirmation of the methoxy substitution pattern [5].

The infrared spectrum often reveals the presence of tautomeric forms, with subtle shifts in key vibrational frequencies indicating the relative populations of different tautomers under various conditions [6]. These spectral changes are particularly useful for studying the compound's behavior in different solvents and temperatures.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Hydroxy-7-methoxy-1-naphthaldehyde, including tautomeric equilibria and conformational dynamics. The ¹H Nuclear Magnetic Resonance spectrum shows characteristic signals for all hydrogen environments in the molecule [5].

The aldehyde proton appears as a distinctive singlet around 9.5-10.5 ppm, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group [5]. The hydroxyl proton typically appears as a broad signal around 10-12 ppm, with the exact position depending on the degree of intramolecular hydrogen bonding and the tautomeric form present [5].

The aromatic protons of the naphthalene system appear in the 6.5-8.5 ppm region, with complex multipicity patterns reflecting the various coupling interactions [5]. The methoxy protons appear as a sharp singlet around 3.8-4.0 ppm, providing clear evidence for the methoxy substitution [5].

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon environments throughout the molecule. The aldehyde carbon appears highly deshielded around 190-200 ppm, while the aromatic carbons span the 110-160 ppm range [5]. The methoxy carbon appears around 55-60 ppm, confirming the presence of the methoxy group [5].

Nuclear Magnetic Resonance studies have been particularly valuable for investigating tautomeric equilibria, as different tautomeric forms exhibit distinct chemical shift patterns [5] [7]. Variable-temperature Nuclear Magnetic Resonance experiments have provided insights into the dynamics of tautomeric interconversion and the energy barriers involved in these processes [7].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about 2-Hydroxy-7-methoxy-1-naphthaldehyde in the solid state. Although specific crystallographic data for this exact compound is limited in the available literature, extensive studies on closely related 2-hydroxy-1-naphthaldehyde derivatives provide valuable insights into the expected structural features [8] [9] [10].

The crystal structure typically reveals a planar naphthalene system with the hydroxyl and aldehyde groups positioned to form a strong intramolecular hydrogen bond [8] [9]. The O···O distance in the intramolecular hydrogen bond is typically in the range of 2.4-2.6 Å, indicating a moderately strong hydrogen bonding interaction [8] [9].

The methoxy group generally adopts a conformation that minimizes steric interactions with the naphthalene system while maintaining favorable electronic interactions [9]. The Carbon-Oxygen-Carbon angle of the methoxy group is typically close to the tetrahedral angle, with slight deviations due to the aromatic environment [9].

Crystal packing studies reveal that molecules are typically arranged through intermolecular hydrogen bonding networks and π-π stacking interactions between naphthalene rings [9] [10]. The intermolecular interactions significantly influence the solid-state properties and can affect the tautomeric preferences compared to solution-phase behavior [9].

X-ray diffraction studies have confirmed that the compound predominantly exists in the enol tautomeric form in the solid state, with the intramolecular hydrogen bond stabilizing this configuration [8] [9]. The bond lengths and angles are consistent with extensive π-electron delocalization throughout the naphthalene system [9].

Computational Modeling of Intramolecular Interactions

Computational modeling has played a crucial role in understanding the intramolecular interactions in 2-Hydroxy-7-methoxy-1-naphthaldehyde. Density Functional Theory calculations using various functionals, particularly B3LYP and CAM-B3LYP with appropriate basis sets, have provided detailed insights into the electronic structure and tautomeric behavior [11] [12] [3].

The calculations reveal that the compound can exist in multiple tautomeric forms, with the enol form generally being more stable than the keto form in the ground state [11] [3]. The energy difference between tautomers is typically in the range of 2-5 kcal/mol, depending on the computational method and basis set used [11] [3].

Intramolecular hydrogen bonding calculations indicate that the hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen, with computed bond energies ranging from 8-12 kcal/mol [11] [3]. This interaction is crucial for stabilizing the enol tautomer and influences the compound's photophysical properties [3].

Time-Dependent Density Functional Theory calculations have been particularly valuable for understanding the excited-state intramolecular proton transfer process [3]. The calculations reveal that upon electronic excitation, the relative stabilities of the tautomeric forms change, with the keto form becoming more stable in the excited state [3]. This leads to ultrafast proton transfer with calculated barriers typically below 3 kcal/mol [3].

Solvation effects have been modeled using polarizable continuum models, revealing that polar solvents tend to stabilize the keto tautomer relative to the enol form [3]. The calculations successfully reproduce experimental observations of solvent-dependent tautomeric equilibria [3].

Natural Bond Orbital analysis has provided insights into the electronic structure and charge distribution within the molecule [11]. The calculations reveal significant charge transfer character in the excited state, consistent with the observed photophysical properties [11].

Vibrational frequency calculations have been used to assign experimental infrared and Raman spectra, with excellent agreement between calculated and observed frequencies when appropriate scaling factors are applied [11] [5]. These calculations have confirmed the presence of characteristic vibrational modes associated with intramolecular hydrogen bonding and tautomeric interconversion [5].